molecular formula C11H14O3 B1203932 tert-Butyl peroxybenzoate CAS No. 614-45-9

tert-Butyl peroxybenzoate

Cat. No. B1203932
CAS RN: 614-45-9
M. Wt: 194.23 g/mol
InChI Key: GJBRNHKUVLOCEB-UHFFFAOYSA-N
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Patent
US04192922

Procedure details

After having closed the vessel, the mixture was polymerized with agitation for 6.5 hours at 363 K and for 3 hours at 393 K. After a conversion of about 40 to 47% of styrene was achieved, 1.275 g of potassium peroxodisulfate in 100 ml of water and 298 g of tricalcium phosphate in 3 liters of water were added. After 4 hours at 363 K, 5.9 kg of an expanding agent mixture consisting of 75% by weight of n-pentane and 25% by weight of isopentane was forced into the vessel within 15 to 20 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.275 g
Type
reactant
Reaction Step Two
Quantity
298 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-]S([O:13][O:14]S([O-])(=O)=O)(=O)=O.[K+].[K+].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].[Ca+2].P([O-])([O-])([O-])=[O:30].CCCCC.C[CH2:40][CH:41]([CH3:43])[CH3:42]>O>[C:41]([O:13][O:14][C:2](=[O:30])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)([CH3:43])([CH3:42])[CH3:40] |f:1.2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
1.275 g
Type
reactant
Smiles
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
298 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After having closed the vessel
CUSTOM
Type
CUSTOM
Details
the mixture was polymerized with agitation for 6.5 hours at 363 K and for 3 hours at 393 K
Duration
3 h
WAIT
Type
WAIT
Details
was forced into the vessel within 15 to 20 minutes
Duration
17.5 (± 2.5) min

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(C)(C)OOC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.